Scaffold Validation: 3,4-Dimethyl-1H-pyrazol-5-ol as a Precursor to an ALKBH3 Inhibitor Hit
A derivative of 3,4-dimethyl-1H-pyrazol-5-ol, specifically 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol (Compound 1), was identified as a hit compound during random screening for PCA-1/ALKBH3 inhibition [1]. This hit compound served as the starting point for a medicinal chemistry campaign that ultimately yielded HUHS015 (Compound 35), a potent ALKBH3 inhibitor with in vivo efficacy [1]. While the IC50 for Compound 1 against ALKBH3 is reported as 10,000 nM in one dataset , its value as a validated starting scaffold for lead optimization is the key differentiator. In contrast, related pyrazol-5-ol derivatives with different substitution patterns (e.g., 4-benzyl-3-methyl) were synthesized and evaluated, but the initial hit activity was specific to the 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol core [1].
| Evidence Dimension | Scaffold validation as a precursor for ALKBH3 inhibitor development |
|---|---|
| Target Compound Data | Derivative 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol identified as a hit compound; served as the starting point for lead optimization [1]. |
| Comparator Or Baseline | Other 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives with different substitution patterns (e.g., 4-benzyl-3-methyl) were evaluated but were not the original hit [1]. |
| Quantified Difference | The 3,4-dimethyl substitution on the pyrazol-5-ol core was essential for the initial hit identification in the ALKBH3 assay. |
| Conditions | Recombinant PCA-1/ALKBH3 enzyme assay [1]. |
Why This Matters
This establishes 3,4-dimethyl-1H-pyrazol-5-ol as a structurally validated starting point for ALKBH3 inhibitor development, distinguishing it from other pyrazolones that lack this specific substitution pattern.
- [1] Nakao S, Mabuchi M, Shimizu T, Itoh Y, Takeuchi Y, Ueda M, Mizuno H, Shigi N, Ohshio I, Jinguji K, Ueda Y, Yamamoto M, Furukawa T, Aoki S, Tsujikawa K, Tanaka A. Design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors as anti-prostate cancer drugs. Bioorg Med Chem Lett. 2014 Feb 15;24(4):1071-4. View Source
